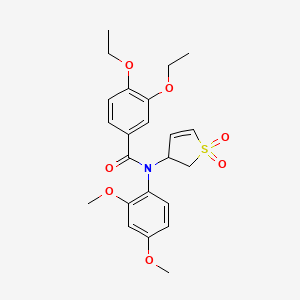

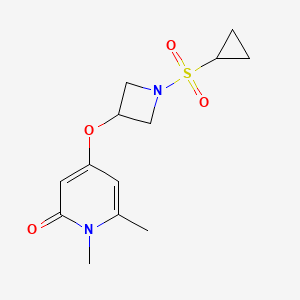

![molecular formula C18H15BrN2O3S B2518023 (Z)-Ethyl-2-(2-((2-Brombenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetat CAS No. 865246-97-5](/img/structure/B2518023.png)

(Z)-Ethyl-2-(2-((2-Brombenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazolidinone derivatives has been explored through various methods. In one study, the synthesis of (Z)-3-N-(ethyl)-2-N'-((3-methoxyphenyl)imino)thiazolidine-4-one was achieved using FT-IR, 1H and 13C NMR, and single crystal X-ray diffraction. The crystal structure was determined, revealing a significant dihedral angle between the benzene and thiazolidinone rings, indicating a non-planar structure . Another study reported the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates through three different methods, including reactions with diethyl acetylenedicarboxylate (DEAD) under various conditions, yielding the thiazolinone adducts in good to excellent yields . Additionally, the synthesis of a related compound, 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, was optimized using triethyl phosphate, achieving a high yield of 86.8% .

Molecular Structure Analysis

The molecular structure of the synthesized thiazolidinone derivative was elucidated using X-ray diffraction, which showed the absence of π-π stacking and confirmed the non-planar nature of the molecule . The dihedral angle formed by the benzene and thiazolidinone rings was a key feature of the structure. The molecules in the crystal were linked by C-H···O and C-H···N hydrogen bonds, contributing to the three-dimensional molecular structure packing .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidinone derivatives were diverse. The reaction of arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with DEAD led to the formation of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates . The study also explored the use of thiosemicarbazones and 2-arylidenemalononitriles in the synthesis process, including one-pot three-component reactions . The condensation reaction to form the acetic acid benzothiazolyl thioester was optimized for better yield and involved the use of triethyl phosphate and triethylamine in acetonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized thiazolidinone derivative were characterized using various techniques. The experimental results were compared with theoretical calculations using quantum chemical DFT calculations. The molecular electrostatic potential around the molecule and the HOMO-LUMO energy levels were computed, along with the dipole moment orientations to understand the nature of inter- and intramolecular charge transfer. The stability of the compound was confirmed through the calculation of chemical reactivity descriptors . The NMR investigation of the synthesized (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates provided insight into the chemical shifts and structure of the products .

Wissenschaftliche Forschungsanwendungen

Antidepressiva und Antikonvulsiva

- Forscher haben verschiedene Benzo[d]thiazol-Derivate, einschließlich dieser Verbindung, synthetisiert und ihre potenziellen antidepressiven und antikonvulsiven Wirkungen bewertet .

Hemmung der Melanogenese

- Eine verwandte Verbindung, (Z)-2-(Benzo[d]thiazol-2-ylamino)-5-(substituiertes Benzyliden)thiazol-4(5H)-on, zeigte potente inhibitorische Wirkungen auf Tyrosinase ohne Zytotoxizität in Melanomzellen .

Organische Feldeffekttransistoren (OFETs)

- Donor–π–Akzeptor–π–Donor-Verbindungen, die auf einem 2H-Benzo[d][1,2,3]triazol-Kern mit verschiedenen Alkinyl-Donorgruppen basieren, wurden charakterisiert und in OFETs getestet .

Esterbildung

Wirkmechanismus

Target of Action

The primary target of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is the enzyme tyrosinase . Tyrosinase plays a crucial role in the process of melanogenesis , which is the production of melanin, a pigment responsible for color in skin, hair, and eyes .

Mode of Action

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate interacts with tyrosinase, inhibiting its activity . This inhibition prevents the conversion of tyrosine into melanin, thereby reducing melanin production .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the action of tyrosinase . This results in a decrease in melanin production, which can lead to a reduction in pigmentation.

Pharmacokinetics

The effectiveness of the compound suggests that it is likely to have sufficient bioavailability to interact with its target, tyrosinase .

Result of Action

The inhibition of tyrosinase by (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate leads to a decrease in melanin production . This can result in a reduction of pigmentation in cells, which could potentially be used in the treatment of pigmentation disorders .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[2-(2-bromobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O3S/c1-2-24-16(22)11-21-14-9-5-6-10-15(14)25-18(21)20-17(23)12-7-3-4-8-13(12)19/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFSEPMCOLHWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)

![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)

![4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2517948.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)

![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)

![16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2517958.png)

![N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2517962.png)